

Salinosporamide C: A Technical Guide to its Chemical Structure and Biological Properties

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Compound of Interest		
Compound Name:	Salinosporamide C	
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Introduction

Salinosporamide C is a natural product isolated from the marine actinomycete Salinispora tropica. It belongs to the salinosporamide family of compounds, which has garnered significant interest in the scientific community, primarily due to the potent proteasome inhibitory and anticancer activities of its close analogue, Salinosporamide A.[1][2] **Salinosporamide C**, however, presents a fascinating case study in structure-activity relationships, as subtle molecular modifications result in a dramatically different biological profile. This technical guide provides a comprehensive overview of the chemical structure and properties of **Salinosporamide C**, with a focus on quantitative data, experimental methodologies, and visual representations of its structural relationships and isolation workflow.

Chemical Structure and Physicochemical Properties

Salinosporamide C is characterized as a decarboxylated pyrrole analogue of Salinosporamide A.[3] Its distinct tricyclic cyclohexanone derivative architecture sets it apart within the salinosporamide family.[4] The key structural difference between **Salinosporamide C** and the highly potent Salinosporamide A is the absence of the β -lactone ring, which serves as the electrophilic "warhead" for covalent modification of the proteasome's active site.[4] This fundamental structural variation is directly responsible for the significantly attenuated biological activity of **Salinosporamide C**.



A summary of the key chemical and physicochemical properties of **Salinosporamide C** is presented in Table 1.

Property	Value	Reference
IUPAC Name	(3aR,4S,4aS,8aR)-2-(2- chloroethyl)-4-hydroxy-3- methyl-4,4a,5,6,8,8a- hexahydro-3aH-pyrrolo[1,2- a]indole-1,7-dione	[4]
Molecular Formula	C14H18CINO3	[4]
Molecular Weight	283.75 g/mol	[4]
Appearance	Solid powder	[4]
Solubility	Soluble in DMSO	[4]
Storage	Dry, dark, and at 0-4°C for short term or -20°C for long term	[4]

Pharmacological Properties and Mechanism of Action

The pharmacological profile of **Salinosporamide C** is largely defined by its relationship to Salinosporamide A. While Salinosporamide A is a potent, irreversible inhibitor of the 20S proteasome, **Salinosporamide C** exhibits extremely weak inhibitory effects.[4] This is attributed to the lack of the β -lactone moiety, which is the key pharmacophore responsible for the potent bioactivity of Salinosporamide A.[3]

Cytotoxicity

Studies comparing the cytotoxic effects of various salinosporamides have consistently shown that compounds lacking the β -lactone ring, including **Salinosporamide C**, display no significant cytotoxicity against cancer cell lines such as the human colon carcinoma HCT-116.[1] While specific IC50 values for **Salinosporamide C** are not prominently reported in the literature, the qualitative data underscores its weak biological activity in comparison to Salinosporamide A.



Biological Activity	Observation	Reference
Proteasome Inhibition	Extremely weak inhibitory effect compared to Salinosporamide A.	[4]
Cytotoxicity against HCT-116	No significant cytotoxicity observed.	[1]

Experimental Protocols Isolation of Salinosporamide C from Salinispora tropica

Salinosporamide C is a secondary metabolite produced by the marine actinomycete Salinispora tropica (strain CNB-392).[1][2] Its isolation involves fermentation of the microorganism, followed by extraction and chromatographic separation.

1. Fermentation:

 Salinispora tropica (strain CNB-392) is cultured in a suitable liquid medium under specific temperature and agitation conditions to promote the production of secondary metabolites.

2. Extraction:

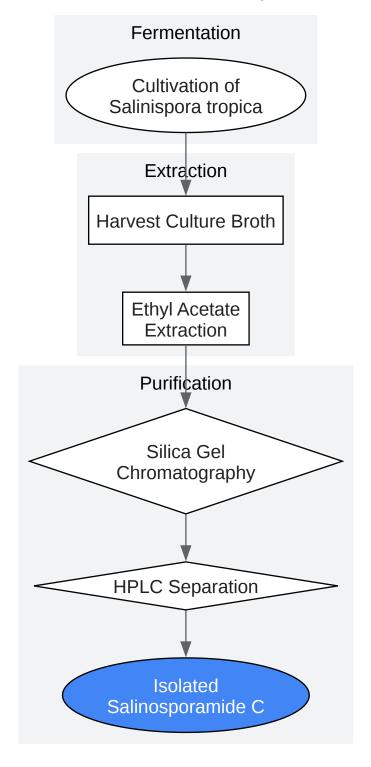
• The culture broth is harvested and subjected to solvent extraction, typically using ethyl acetate, to separate the organic-soluble metabolites from the aqueous medium.

3. Chromatographic Separation:

The crude extract is then fractionated using a series of chromatographic techniques. This
often involves initial separation on a silica gel column followed by further purification using
high-performance liquid chromatography (HPLC) to isolate the individual salinosporamide
analogues, including Salinosporamide C.[3]



Isolation Workflow for Salinosporamide C



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Isolation workflow for **Salinosporamide C**.



Structure-Activity Relationship: The Critical Role of the β-Lactone Ring

The profound difference in biological activity between Salinosporamide A and Salinosporamide C provides a clear illustration of a structure-activity relationship. The presence of the strained β -lactone ring in Salinosporamide A renders it a potent electrophile, enabling it to irreversibly bind to and inhibit the proteasome. In contrast, the absence of this reactive group in Salinosporamide C results in a molecule with dramatically reduced biological potency.

Salinosporamide A Contains β-lactone ring Leads to Structural Difference Salinosporamide C Lacks β-lactone ring Results in Weakly Active

Structural Comparison and Activity

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Structure-activity relationship of Salinosporamides.

Conclusion

Salinosporamide C serves as a valuable tool for understanding the molecular determinants of proteasome inhibition within the **salinosporamide c**lass of natural products. Its structural



relationship with the highly active Salinosporamide A, particularly the absence of the critical β-lactone moiety, starkly illustrates the principles of structure-activity relationships. While not a potent anticancer agent itself, the study of **Salinosporamide C** provides crucial insights for the design and development of novel therapeutic agents targeting the proteasome and other cellular pathways. Further investigation into any subtle biological effects of **Salinosporamide C**, independent of potent proteasome inhibition, may yet reveal novel cellular activities.

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